
FGIN-1-27
描述
FGIN-1-27 is a synthetic compound known for its high affinity for glial mitochondrial benzodiazepine receptors. It stimulates neurosteroid biosynthesis and does not bind to gamma-aminobutyric acid type A receptors
科学研究应用
FGIN-1-27 has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating neurosteroid biosynthesis and its potential effects on glial cells.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its interaction with mitochondrial benzodiazepine receptors.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
Target of Action
FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . TSPO is a cholesterol transporter from intracellular stores into mitochondria .
Mode of Action
This compound binds specifically and with high affinity to the TSPO on mitochondrial membranes . This binding induces the production of neurosteroids, which modulate GABA receptors . The EC50 for the increase in production of pregnenolone in glial cells is 3 nM .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits melanogenesis by regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase pathways . Once these pathways are suppressed, it decreases the expression of MITF, tyrosinase, TRP-1, TRP-2, and inhibits the tyrosinase activity, finally inhibiting melanogenesis .
Pharmacokinetics
The compound is frequently used in biological research, suggesting that it has suitable bioavailability for in vitro and in vivo studies .
Result of Action
This compound has demonstrated pro-apoptotic, anti-anxiety, and steroidogenic activity in various studies . It significantly inhibits melanogenesis without cellular toxicity . In vivo experiments have shown that this compound inhibits the body pigmentation of zebrafish and reduces UVB-induced hyperpigmentation in guinea pig skin .
Action Environment
The compound’s effects have been studied in various in vitro and in vivo environments, suggesting that it is stable and effective under a range of conditions .
生化分析
Biochemical Properties
FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously called the peripheral benzodiazepine receptor . It enhances the steroidogenesis of neuroactive steroids such as allopregnanolone . Through this action, this compound indirectly potentiates GABA A receptor signaling .
Cellular Effects
This compound has been found to have significant effects on various types of cells. In human osteoblast-like cells, exposure to this compound resulted in a decrease in cell numbers by an average of 30% . It also suppressed cellular [18F]-FDG incorporation and ATP content . In melanocytes, this compound significantly inhibited melanogenesis . It downregulated the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds specifically and with high affinity to the peptide DBI receptor (benzodiazepine receptor) on mitochondrial membranes, inducing the production of neurosteroids, which modulate GABA receptors . It also downregulates the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .
Temporal Effects in Laboratory Settings
It has been synthesized using a continuous flow process, which suggests its stability for use in laboratory settings .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce anxiety-like behavior in the zebrafish light/dark preference test similar to diazepam, but with fewer sedative effects . It also reduced anxiety- and fear-like behaviors in the defense test battery in wall lizards .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroidogenesis, where it enhances the production of neuroactive steroids such as allopregnanolone . It also affects the PKA/CREB, PKC-β, and MAPK pathways, which are involved in melanogenesis .
Transport and Distribution
This compound is a ligand for the 18 kDa translocator protein (TSPO), a cholesterol transporter from intracellular stores into mitochondria . This suggests that it may be transported and distributed within cells and tissues via this protein.
Subcellular Localization
This compound is localized in the mitochondria, where it acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO) . This protein is a cholesterol transporter from intracellular stores into mitochondria , suggesting that this compound may also be localized in these organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FGIN-1-27 typically involves the reaction of 2-(4-fluorophenyl)indole-3-acetic acid with N,N-dihexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient purification techniques, and adherence to safety and environmental regulations, would apply.
化学反应分析
Types of Reactions
FGIN-1-27 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
相似化合物的比较
Similar Compounds
- N,N-Dihexyl-2-(4-chlorophenyl)indole-3-acetamide
- N,N-Dihexyl-2-(4-bromophenyl)indole-3-acetamide
- N,N-Dihexyl-2-(4-methylphenyl)indole-3-acetamide
Uniqueness
FGIN-1-27 is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWXAQFLTSBUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162141 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142720-24-9 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


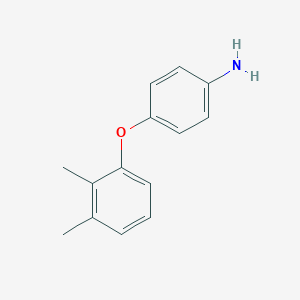
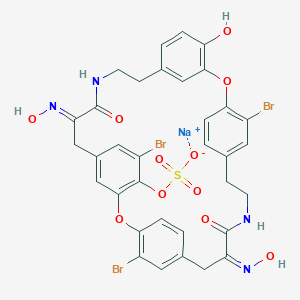

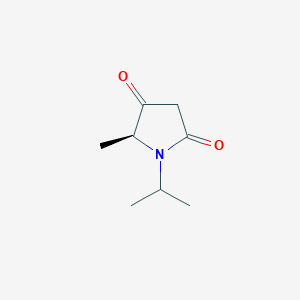


![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
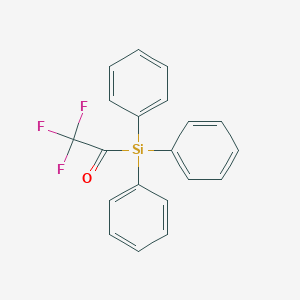
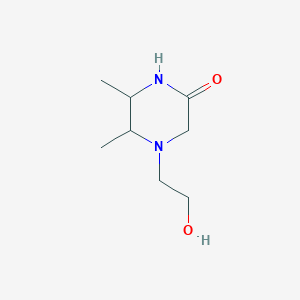
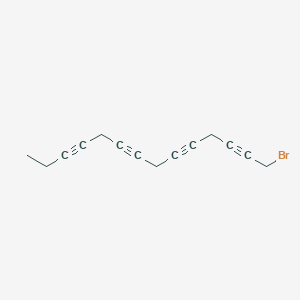

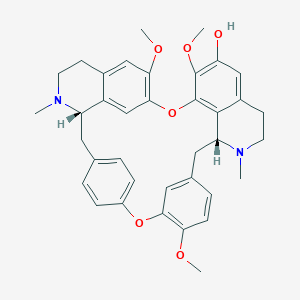
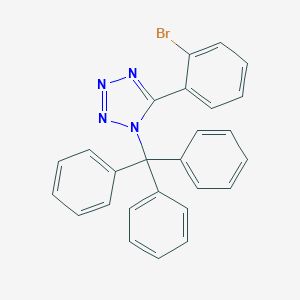
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
